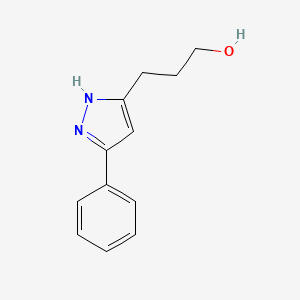

3-(3-苯基-1H-吡唑-5-基)丙-1-醇

描述

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, also known as 3-phenylpyrazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white solid with a molecular weight of 186.22 g/mol. 3-phenylpyrazole has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.

科学研究应用

合成与表征

该化合物已通过各种技术合成和表征。Vyas 等人(2012 年)报道了密切相关的化合物 1-苯基-3-(丙-2-基)-1H-吡唑-5-醇的合成,突出了其在制药和农用化学工业中的应用。合成涉及缓慢的溶剂蒸发技术,并使用粉末 XRD、FT-IR、TG-DTA-DSC 和介电研究对化合物进行表征 (Vyas 等人,2012 年)。

化学反应和衍生物

该化合物可用作制备各种衍生物的多功能合成子。Arbačiauskienė 等人(2009 年)使用 1-苯基-1H-吡唑-3-醇(一种类似的化合物)制备了各种 1-苯基-1H-吡唑衍生物。这些衍生物通过 Pd 催化的交叉偶联反应合成,以产生(杂)芳基和碳官能取代的 1-苯基-1H-吡唑 (Arbačiauskienė 等人,2009 年)。

抗菌活性

吡唑衍生物表现出显着的抗菌活性。Hamed 等人(2020 年)合成了壳聚糖与杂芳基吡唑衍生物(包括 1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛)的席夫碱,并评估了它们对各种细菌和真菌的抗菌活性 (Hamed 等人,2020 年)。

催化活性

衍生自吡唑基配体的化合物已用于催化活性中。Zhang 等人(2007 年)合成了衍生自含吡唑配体的双核铜 (II) 配合物,表现出催化氧化特性,用于模拟邻苯二酚氧化酶的功能特性 (Zhang 等人,2007 年)。

光谱和量子化学研究

已经对吡唑衍生物进行了广泛的光谱和量子化学研究。Viji 等人(2020 年)对相关化合物进行了表征和分子对接,揭示了其抗菌活性和与不同蛋白质的相互作用 (Viji 等人,2020 年)。

作用机制

Target of Action

It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have a wide variety of biological activities and are key structural motifs in several drugs currently on the market .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

It’s known that some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

生化分析

Biochemical Properties

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their antioxidant activities . Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further stabilizing these interactions.

Cellular Effects

The effects of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate the expression of genes related to cell cycle regulation, leading to either the promotion or inhibition of cell growth depending on the cellular context . Furthermore, 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For example, the compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation events crucial for signal transduction . Additionally, 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol can lead to sustained changes in cellular function, including alterations in cell morphology and viability.

Dosage Effects in Animal Models

The effects of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form more water-soluble metabolites that can be excreted in the urine . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for its biotransformation.

Transport and Distribution

Within cells and tissues, 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Binding proteins in the blood, such as albumin, can facilitate its distribution to different tissues, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its biological effects.

属性

IUPAC Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGTEWKRZLAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

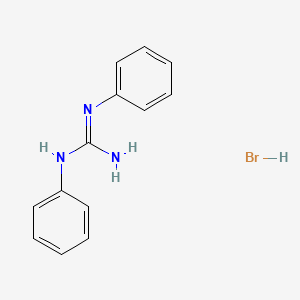

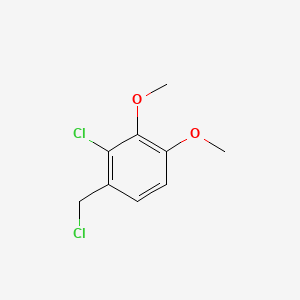

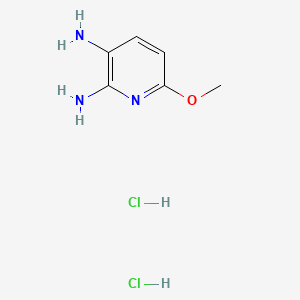

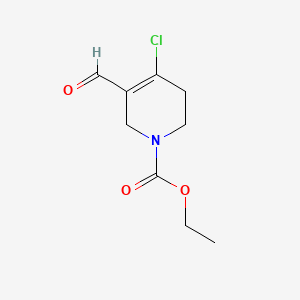

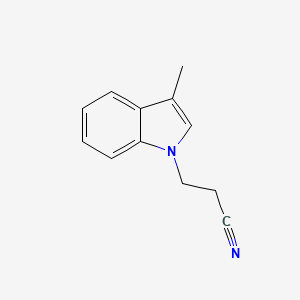

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)